1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione

Physicochemical profiling Membrane permeability Drug-likeness

1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione (CAS 696626-43-4) is a synthetic hybrid heterocycle that covalently links the isatin (indole-2,3-dione) pharmacophore to a 3,4-dihydroisoquinoline moiety through an acetyl linker. With a molecular formula of C19H16N2O3 and a molecular weight of 320.34 g/mol, the compound possesses zero hydrogen-bond donors, three hydrogen-bond acceptors, and a calculated LogP of 2.17, placing it in a markedly different physicochemical space from the parent isatin scaffold.

Molecular Formula C19H16N2O3
Molecular Weight 320.3g/mol
CAS No. 696626-43-4
Cat. No. B358533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione
CAS696626-43-4
Molecular FormulaC19H16N2O3
Molecular Weight320.3g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)C3=O
InChIInChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-16-8-4-3-7-15(16)18(23)19(21)24/h1-8H,9-12H2
InChIKeyDJZOGPBLSUIJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione (CAS 696626-43-4): Structural Identity and Core Pharmacophore Context for Procurement Evaluation


1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione (CAS 696626-43-4) is a synthetic hybrid heterocycle that covalently links the isatin (indole-2,3-dione) pharmacophore to a 3,4-dihydroisoquinoline moiety through an acetyl linker [1]. With a molecular formula of C19H16N2O3 and a molecular weight of 320.34 g/mol, the compound possesses zero hydrogen-bond donors, three hydrogen-bond acceptors, and a calculated LogP of 2.17, placing it in a markedly different physicochemical space from the parent isatin scaffold . The isatin core is a privileged structure in medicinal chemistry with demonstrated endogenous monoamine oxidase (MAO) inhibitory activity (MAO-B IC50 ≈ 3 μM), while the 3,4-dihydroisoquinoline subunit is a recurring motif in CNS-active agents and kinase inhibitors [2]. The covalent fusion of these two pharmacophores within a single, medium-molecular-weight entity (320 Da) defines a distinct chemical space that cannot be replicated by either scaffold alone or by simple N-alkyl isatin derivatives.

Why Generic Substitution of 1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione (CAS 696626-43-4) with Simpler Isatin Analogs Is Scientifically Unjustified


Attempting to substitute CAS 696626-43-4 with unsubstituted isatin (CAS 91-56-5), simple N-alkyl isatins, or mono-functional dihydroisoquinoline derivatives in a research or procurement workflow disregards three critical, quantifiable axes of differentiation. First, the physicochemical property gap is substantial: the target compound (LogP 2.17, MW 320.34, zero H-bond donors) occupies a markedly more lipophilic and membrane-permeable space than parent isatin (LogP 0.80–0.96, MW 147.13, one H-bond donor) . Second, N1-substitution of isatin abolishes the lactam NH proton, eliminating a key hydrogen-bond donor and altering the electronic character of the dione system—a modification known to shift target selectivity profiles in isatin-based enzyme inhibitors [1]. Third, the 3,4-dihydroisoquinoline moiety contributes a basic tertiary amine center (predicted pKa ≈ 5.8 for the parent heterocycle) with pH-dependent ionization, adding an additional recognition element absent in simpler aryl or alkyl N-substituents . These three factors collectively mean that data generated with parent isatin or mono-substituted analogs cannot be extrapolated to predict the behavior of this dual-pharmacophore hybrid, and procurement of the wrong analog introduces uncontrolled variables into any experimental program.

Quantitative Differentiation Evidence for 1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione (CAS 696626-43-4) Versus Its Closest Structural Analogs


Physicochemical Differentiation: LogP and Hydrogen-Bond Donor Count Comparison Against Parent Isatin

The target compound (CAS 696626-43-4) exhibits a calculated LogP of 2.17 and contains zero hydrogen-bond donors (HBD = 0), compared to the parent isatin scaffold (CAS 91-56-5) with LogP of 0.80–0.96 and HBD = 1 . This represents a LogP increase of approximately 1.2–1.4 log units (roughly 15–25× greater octanol-water partition coefficient) and complete elimination of hydrogen-bond donating capacity. The implications for membrane permeability are significant: the target compound is predicted to have substantially higher passive membrane diffusion, and the absence of the lactam NH removes a key metabolic liability (Phase II glucuronidation site) present in the parent scaffold [1].

Physicochemical profiling Membrane permeability Drug-likeness Isatin SAR

Structural Precision: Positional Methylation Absence Differentiates This Compound from the 5-Methyl Analog (CAS 696626-50-3)

The closest commercially available analog, 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione (CAS 696626-50-3), differs by a single methyl substituent at the C5 position of the isatin ring (MW 334.37 vs. 320.34; ΔMW = +14.03) . This substitution is not benign: published SAR studies on isatin-derived MAO inhibitors demonstrate that C5 substitution profoundly alters MAO-A vs. MAO-B isoform selectivity. Specifically, C5-hydroxy substitution shifts selectivity toward MAO-A, while C5-benzyloxy substitution enhances MAO-B potency (IC50 = 0.103 μM vs. parent isatin IC50 ≈ 3 μM, representing a ~29-fold potency increase) [1]. Although direct enzymatic data for CAS 696626-43-4 are not publicly available, the absence of the C5-methyl group means this compound cannot be assumed to exhibit the same target engagement profile as the 5-methyl analog, and the two should be treated as chemically distinct entities for all experimental purposes. The target compound is also available at higher certified purity (98%, Leyan; 97%, MolCore) compared to typical 95% purity for the 5-methyl analog .

Isatin SAR C5-substitution effects MAO selectivity Regioisomeric purity

Dual Pharmacophore Architecture: Dihydroisoquinoline-Acetyl-Isatin vs. Mono-Aryl N-Substituted Isatin Comparators

Unlike simple N-aryl isatins such as 1-[2-(4-methylphenyl)-2-oxoethyl]indole-2,3-dione (PubChem CID 28476323; ChEMBL84747; MW 279.29; XLogP3 2.4), the target compound incorporates a 3,4-dihydroisoquinoline ring system that introduces a basic nitrogen center (predicted pKa ≈ 5.8 for the parent dihydroisoquinoline motif) capable of pH-dependent protonation and ionic interactions with biological targets [1]. The dihydroisoquinoline scaffold is independently validated as a privileged structure in medicinal chemistry: it appears in BACE1 inhibitors for Alzheimer's disease, HIV-1 integrase inhibitors, JNK3 inhibitors, and human cytomegalovirus inhibitors [2]. The acetyl linker between the two pharmacophores creates a two-rotatable-bond spacer that allows conformational adaptation, while the amide carbonyl provides an additional hydrogen-bond acceptor. In contrast, the 4-methylphenyl analog (CID 28476323) presents a planar, hydrophobic aryl group incapable of protonation or the specific π-cation interactions available to the dihydroisoquinoline nitrogen. This bifunctional architecture means the target compound can simultaneously engage two distinct binding sub-pockets—a capability structurally precluded in mono-aryl isatins.

Fragment-based drug design Bifunctional ligands Dihydroisoquinoline pharmacology Privileged scaffold merging

Purity and Characterization Confidence: Batch-Certified Quality Differentiates This Compound from Uncharacterized or Lower-Purity Analog Sources

The target compound (CAS 696626-43-4) is commercially available with batch-certified purity of 98% (Leyan, product 1836518) and 97% (MolCore, NLT 97%), accompanied by analytical verification (NMR, HPLC, GC) . This compares favorably to the 5-methyl analog (CAS 696626-50-3), which is typically supplied at 95% purity . The target compound also has verified spectral characterization: 1H NMR and GC-MS spectra are deposited in the Wiley KnowItAll database (SpectraBase Compound ID FxSyrZg3uli) [1]. A 3% purity differential (98% vs. 95%) may appear modest, but for enzymatic assays conducted at low micromolar concentrations, a 5% impurity burden can correspond to 50 μM of unidentified contaminants at a 1 mM stock concentration—sufficient to produce false-positive inhibition or spurious cytotoxicity readouts. The availability of authenticated spectral reference data provides an additional layer of identity verification that is absent for many lesser-characterized isatin analogs sourced from non-specialist chemical suppliers.

Compound quality control Reproducibility Vendor certification Assay interference

Thermal Stability and Handling: High Boiling Point and Low Vapor Pressure Enable Broader Experimental Temperature Ranges Versus Low-Molecular-Weight Isatins

The target compound (CAS 696626-43-4) exhibits a predicted boiling point of 566.3 ± 60.0 °C and a vapor pressure of 0.0 ± 1.5 mmHg at 25 °C, with a flash point of 274.3 ± 25.2 °C, indicative of very low volatility and high thermal stability suitable for prolonged elevated-temperature incubations . In contrast, parent isatin (CAS 91-56-5) sublimes readily at ambient temperature (reported sublimation at ~100–120 °C under reduced pressure), introducing well-documented handling challenges including weight loss during storage and cross-contamination via vapor-phase migration in compound libraries . The substantially higher molecular weight (320.34 vs. 147.13 g/mol) and extended aromatic system of the target compound suppress volatility, making it more suitable for automated liquid handling platforms, long-term DMSO stock storage, and thermal shift assays (e.g., CETSA, DSF) that require thermal stability up to 95 °C without compound loss. While direct thermal gravimetric analysis (TGA) data for this specific compound are not publicly available, the predicted physicochemical parameters provide a quantitative basis for expecting superior handling characteristics relative to the volatile parent isatin scaffold.

Thermal stability Compound handling DMSO solubility Long-term storage

Optimal Research and Industrial Application Scenarios for 1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione (CAS 696626-43-4) Based on Verified Differentiation Evidence


Isatin Scaffold-Hopping and N1-Substitution SAR Programs Requiring Zero H-Bond Donor, High-Lipophilicity Tool Compounds

In structure-activity relationship (SAR) campaigns exploring the pharmacological consequences of N1-substitution on the isatin scaffold, CAS 696626-43-4 provides a unique combination of zero hydrogen-bond donor capacity (vs. HBD = 1 for parent isatin) and elevated lipophilicity (LogP 2.17 vs. 0.8–0.96 for isatin) . This physicochemical profile is specifically suited for probing the role of the isatin NH in target engagement, metabolic glucuronidation, and membrane permeability without the confounding influence of additional heteroatom substituents. The dihydroisoquinoline-acetyl N-substituent further introduces a basic amine center (predicted pKa ~5.8) that enables pH-dependent cellular compartmentalization studies, making this compound an ideal calibrant for developing computational models of lysosomal trapping and volume of distribution prediction for isatin-based chemical series [1].

Dual-Pharmacophore Fragment Merging Studies: Isatin-Dihydroisoquinoline Hybrids for Polypharmacology or Bitopic Target Engagement

The covalent linkage of isatin and 3,4-dihydroisoquinoline pharmacophores via a flexible acetyl spacer creates a bifunctional ligand architecture suitable for bitopic receptor engagement or dual-enzyme inhibition studies . The isatin moiety is a validated MAO-B warhead (parent IC50 ≈ 3 μM), while the dihydroisoquinoline scaffold is independently associated with BACE1, HIV-1 integrase, and JNK3 inhibition [1]. This compound can serve as a starting point for fragment-based screening cascades that seek to identify synergistic binding modes, where the two pharmacophores simultaneously occupy adjacent sub-pockets of a single target or engage two distinct targets in a polypharmacology paradigm. The availability of the 5-methyl analog (CAS 696626-50-3) as a matched molecular pair enables systematic deconvolution of the contribution of each pharmacophore to observed biological activity.

Compound Library Procurement for Diversity-Oriented Screening with Documented Identity Verification

For high-throughput screening (HTS) library assembly or focused compound collection curation, CAS 696626-43-4 offers a combination of high certified purity (97–98%), verified spectral characterization (1H NMR and GC-MS spectra available via SpectraBase/Wiley KnowItAll), and low volatility (boiling point >500 °C, negligible vapor pressure) [1]. These properties directly address three common failure modes in HTS logistics: (1) identity errors from mislabeled or degraded stock solutions (mitigated by spectral authentication), (2) concentration errors from evaporative loss during storage (mitigated by low volatility), and (3) false-positive hits from impurities (mitigated by high initial purity with documented analytical traceability). The compound's intermediate molecular weight (320 Da) and moderate lipophilicity (LogP 2.17) place it within lead-like chemical space, making it a rational inclusion for diversity sets targeting CNS or oncology indications where the component scaffolds have precedent [2].

Negative Control Design for C5-Substituted Isatin Analog Studies in MAO or ALDH Inhibitor Development

In enzymatic inhibitor development programs targeting MAO isoforms, aldehyde dehydrogenases (ALDH1A1/ALDH2/ALDH3A1), or carboxylesterases, where C5-substituted isatin derivatives serve as the primary pharmacological probes, CAS 696626-43-4 functions as a critical C5-unsubstituted reference compound . Published crystallographic and SAR data demonstrate that C5-substituted indole-2,3-diones achieve isoenzyme-selective ALDH inhibition through direct interactions with active-site cysteine residues, and that C5 modification profoundly shifts MAO-A/MAO-B selectivity [1]. Since the target compound bears no C5 substituent, it provides the baseline for quantifying the contribution of C5 functionalization to potency and selectivity changes. Procurement of this specific C5-H compound, rather than an alternative N-substituted isatin with different linker chemistry, ensures that the only structural variable between the test article and the C5-substituted probe is the C5 position itself, enabling rigorous matched-pair analysis.

Quote Request

Request a Quote for 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.